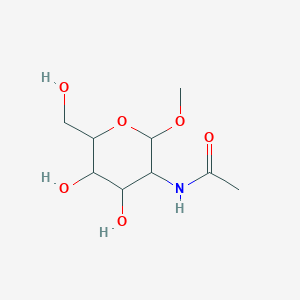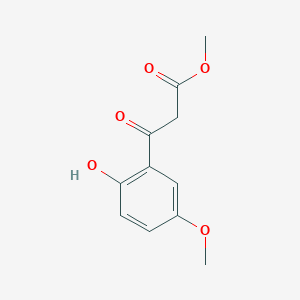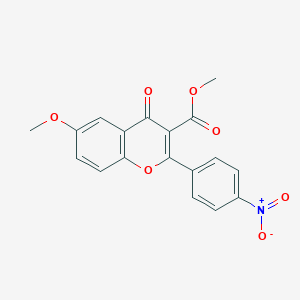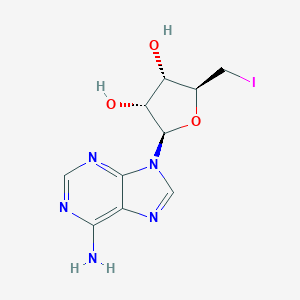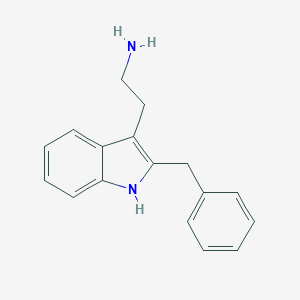
2-Benzyltryptamine
Descripción general
Descripción
2-Benzyltryptamine, also known as Luzindole (N-acetyl-2-benzyltryptamine), is a drug used in scientific research to study the role of melatonin in the body . Luzindole acts as a selective melatonin receptor antagonist, with approximately 11- to 25-fold greater affinity for the MT2 over the MT1 receptor .
Synthesis Analysis
The synthesis of Luzindole is achieved through a Pictet-Spengler reaction and formation of the intermediate β-carboline . A series of tryptamine derivatives were synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules .Molecular Structure Analysis
The molecular formula of 2-Benzyltryptamine is C17H18N2 . Its average mass is 250.338 Da and its monoisotopic mass is 250.147003 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Benzyltryptamine are not detailed in the search results, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .Aplicaciones Científicas De Investigación
Melatonin Receptor Antagonist
Luzindole acts as a selective melatonin receptor antagonist, with approximately 11- to 25-fold greater affinity for the MT2 over the MT1 receptor . This makes it a valuable tool in scientific research to study the role of melatonin in the body .
Neuroinflammation and Depression Research
Luzindole has been used in research to study the link between neuroinflammation and depression . In a study, it was found that Luzindole could protect against lipopolysaccharide (LPS)-induced neuroinflammation and depression . This suggests that Luzindole could potentially be used in the development of treatments for depression.
Circadian Rhythm Research
Luzindole has been observed to disrupt the circadian rhythm in animal studies . This makes it a useful tool in studying the mechanisms behind our biological clock and how it can be influenced.
Antidepressant Effects
In addition to its role in neuroinflammation research, Luzindole has also been observed to produce antidepressant effects in animal studies . This suggests that it could potentially be used in the development of new antidepressant drugs.
Dopamine Release Study
Luzindole has been used in research to study the presynaptic melatonin receptor of rabbit retina . It was found that Luzindole did not affect the spontaneous outflow of radioactivity or the stimulation-evoked release of dopamine when added alone . This makes it a valuable tool in studying the role of melatonin in dopamine release.
Oxidative Stress Research
In a study, Luzindole was found to reduce oxidative stress induced by LPS treatment . This suggests that Luzindole could potentially be used in the development of treatments for conditions related to oxidative stress.
Mecanismo De Acción
Target of Action
2-Benzyltryptamine, also known as N-acetyl-2-benzyltryptamine or luzindole, primarily targets melatonin receptors, specifically MT1 and MT2. These receptors play a crucial role in regulating circadian rhythms and various neuroendocrine functions .
Mode of Action
2-Benzyltryptamine acts as a selective antagonist of melatonin receptors. By binding to MT1 and MT2 receptors, it inhibits the action of melatonin, a hormone responsible for regulating sleep-wake cycles. This antagonistic action can disrupt melatonin signaling, leading to alterations in circadian rhythms and potentially affecting sleep patterns .
Biochemical Pathways
The inhibition of melatonin receptors by 2-Benzyltryptamine affects several biochemical pathways. Key pathways include the cAMP signaling pathway and the regulation of gene expression related to circadian rhythms. The disruption of these pathways can lead to changes in the expression of clock genes, which are essential for maintaining the body’s internal clock .
Pharmacokinetics
The pharmacokinetics of 2-Benzyltryptamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the brain. It is metabolized primarily in the liver and excreted via the kidneys. The bioavailability of 2-Benzyltryptamine is influenced by its solubility and stability in biological fluids .
Result of Action
At the molecular level, the antagonism of melatonin receptors by 2-Benzyltryptamine results in the inhibition of melatonin’s effects. This can lead to increased wakefulness and altered sleep patterns. At the cellular level, the disruption of melatonin signaling can affect various physiological processes, including immune function and neuroendocrine regulation .
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Benzyltryptamine are not detailed in the search results, the field of controlled drug delivery is a promising area of research . The use of substances like 2-Benzyltryptamine in the development of new drug delivery systems could be a potential future direction .
Propiedades
IUPAC Name |
2-(2-benzyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOQIOPOYZGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355860 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzyltryptamine | |
CAS RN |
22294-23-1 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Benzyltryptamine interact with melatonin receptors and what are the downstream effects?
A1: 2-Benzyltryptamine, specifically its N-pentanoyl derivative (N-pentanoyl-2-benzyltryptamine, also known as DH97), acts as a melatonin receptor antagonist. [, ] While the exact mechanism of action can vary depending on the specific derivative and cell type, studies indicate that DH97 primarily targets the MT2 melatonin receptor subtype. [, ] By blocking MT2 receptors, DH97 can inhibit the effects of melatonin, such as the reduction of intraocular pressure. [] Additionally, research suggests that 2-Benzyltryptamine analogs can influence dopamine release and horizontal cell spinule formation in fish retinas, further highlighting their interaction with neurotransmitter systems. [, ]
Q2: What is the role of 2-Benzyltryptamine derivatives in understanding the structure-activity relationship (SAR) of melatonin receptor ligands?
A2: 2-Benzyltryptamine serves as a valuable scaffold for exploring the SAR of melatonin receptor ligands. Studies modifying the N-acyl side-chain of 2-Benzyltryptamine have revealed differing potencies on Xenopus melanophores, indicating the importance of this structural element for receptor binding and activity. [] Furthermore, research utilizing 2-Benzyltryptamine derivatives with varying N-acyl groups has provided insights into the structural requirements for melatonin receptor agonism and antagonism. [, ] These findings contribute to the development of more selective and potent melatonin receptor modulators for therapeutic applications.
Q3: Can you elaborate on the applications of 2-Benzyltryptamine derivatives in investigating melatonin receptor signaling pathways?
A3: 2-Benzyltryptamine derivatives, particularly DH97, have been instrumental in dissecting melatonin receptor signaling pathways. [, ] Researchers utilize DH97's antagonistic properties to block specific melatonin receptor subtypes, allowing them to study the downstream effects on intracellular signaling cascades. [, ] For instance, DH97 has been used to investigate the role of MT2 receptors in melatonin-induced calcium signaling in duodenal enterocytes, providing valuable insights into the physiological processes regulated by melatonin in the gut. [] Such studies contribute to a deeper understanding of melatonin's role in various physiological functions and aid in developing targeted therapies for related disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












